Amoxapine-d8

説明

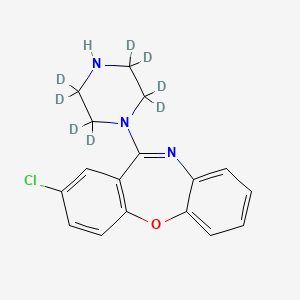

Amoxapine-d8 is the deuterium labeled Amoxapine . Amoxapine is a tetracyclic antidepressant of the dibenzoxazepine family, though it is often classified as a secondary amine tricyclic antidepressant .

Synthesis Analysis

Amoxapine undergoes hepatic metabolism primarily via the CYP2D6 enzyme, leading to the formation of 2 active metabolites—7-hydroxy-amoxapine and 8-hydroxy-amoxapine .Molecular Structure Analysis

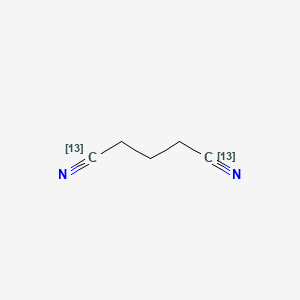

The molecular formula of Amoxapine-d8 is C17H8D8ClN3O . The molecular weight is 321.8 g/mol . The InChI is 1S/C17H16ClN3O/c18-12-5-6-15-13 (11-12)17 (21-9-7-19-8-10-21)20-14-3-1-2-4-16 (14)22-15/h1-6,11,19H,7-10H2/i7D2,8D2,9D2,10D2 .Chemical Reactions Analysis

Amoxapine, a second-generation tricyclic dibenzoxazepine antidepressant, primarily functions by inhibiting the reuptake of norepinephrine in neuronal synapses .Physical And Chemical Properties Analysis

Amoxapine-d8 has a molecular weight of 321.8 g/mol . It has a XLogP3-AA of 2.6 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass is 321.1484038 g/mol . The monoisotopic mass is 321.1484038 g/mol . The topological polar surface area is 36.9 Ų . It has a heavy atom count of 22 .科学的研究の応用

Alzheimer’s Disease (AD) Treatment

Amoxapine has been identified as a potential therapeutic agent for Alzheimer’s disease due to its ability to reduce amyloid-β (Aβ) generation. This is mediated through multiple serotonin receptor 6 (HTR6) targets. The reduction in Aβ, a hallmark of AD, correlates with cognitive function improvement, suggesting amoxapine’s benefit for AD treatment .

Major Depressive Disorder (MDD)

As a tricyclic antidepressant, amoxapine is used in the treatment of major depressive disorder (MDD). It is believed to have a faster onset of action compared to other antidepressants, with therapeutic effects seen within four to seven days. Over 80% of patients respond to amoxapine within two weeks of treatment initiation .

Schizophrenia (Off-label Use)

Amoxapine exhibits properties similar to those of atypical antipsychotics and may be used off-label for the treatment of schizophrenia. Despite its lack of extrapyramidal side effects, it is advised against in patients with Parkinson’s disease due to the potential worsening of motor function .

Serotonin Receptor Modulation

The drug’s effect on serotonin receptors, particularly HTR6, has been studied extensively. Amoxapine’s modulation of these receptors could lead to new therapeutic approaches for conditions associated with serotonin dysregulation .

Amyloid-β Production Reduction

Amoxapine has been shown to reduce Aβ production, which is significant given the role of Aβ in the pathogenesis of Alzheimer’s disease. This reduction is achieved through the interaction with β-arrestin2 and CDK5, mediated by HTR6 .

Cognitive Function Improvement

There is evidence that amoxapine can improve cognitive function in AD mouse models. This suggests a potential application in enhancing cognitive abilities in neurodegenerative diseases, although the exact mechanism remains to be fully understood .

作用機序

Target of Action

Amoxapine-d8, a deuterium labeled form of Amoxapine , primarily targets serotonin and norepinephrine reuptake . It also interacts with serotonin receptor 6 (HTR6) . These targets play a crucial role in mood regulation and cognitive function .

Mode of Action

Amoxapine-d8 acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . Additionally, Amoxapine-d8 can reduce amyloid-β generation through multiple HTR6-mediated targets .

Biochemical Pathways

Amoxapine-d8 affects the serotonergic and noradrenergic neurotransmission pathways . Chronic use of Amoxapine-d8 leads to down-regulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors . This results in an overall increase in serotonergic neurotransmission .

Pharmacokinetics

Amoxapine-d8 is rapidly and almost completely absorbed from the gastrointestinal tract . Peak plasma concentrations usually occur within 1-2 hours of oral administration . The compound is extensively metabolized, and its metabolites undergo conjugation to form glucuronides . The elimination half-life of Amoxapine-d8 is about 8 hours .

Result of Action

The molecular and cellular effects of Amoxapine-d8’s action include a positive effect on mood in depressed individuals . It also reduces amyloid-β generation, which is beneficial in the context of Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of Amoxapine-d8 can be influenced by various environmental factors. It’s important to note that individual factors such as genetics, age, and overall health can influence the drug’s action and efficacy .

将来の方向性

Research conducted in mice has shown that amoxapine can reduce the production of amyloid-beta chains associated with Alzheimer disease by targeting the serotonin-6 (HTR-6, 5-HT-6) receptor . Multiple studies have shown that amoxapine can reduce the incidence of diarrhea in patients undergoing chemotherapy, particularly when used in conjunction with irinotecan . Furthermore, research has highlighted amoxapine’s effectiveness in the management of neuropathic pain .

特性

IUPAC Name |

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGDMFLQWFTERH-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675614 | |

| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amoxapine-d8 | |

CAS RN |

1189671-27-9 | |

| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)